Home > Products > Screening Compounds P17370 > 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one - 898456-80-9

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one

Catalog Number: EVT-3082174
CAS Number: 898456-80-9
Molecular Formula: C25H28N2O4
Molecular Weight: 420.509
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one Monohydrate

Compound Description: This compound, also known as C23H26N2O4.H2O, demonstrated α1-adrenoceptor antagonistic activity in in vitro animal experiments [, ].

Relevance: This compound shares a similar structure to 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one specifically in the presence of the 4-(4-methoxyphenyl)piperazin-1-yl moiety. Both compounds also contain a central heterocyclic ring system [, ].

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-one

Compound Description: This cinnamide derivative, C31H34N2O6, exhibits anti-ischemic activity. It showed efficacy in vitro against glutamine-induced neurotoxicity in PC12 cells and in vivo by prolonging the survival time of mice subjected to acute cerebral ischemia [].

Relevance: The compound features a piperazine ring with two 4-methoxyphenyl substituents, similar to the 4-methoxyphenyl group present in 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one [].

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one

Relevance: Similar to 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, this compound contains a 4-methoxyphenyl group attached to a piperazine ring. The presence of additional methoxyphenyl and ethoxy substituents on the phenyl ring distinguishes it from the target compound [].

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one

Relevance: This compound exhibits structural similarities to 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one with the shared presence of a 4-methoxyphenyl substituent attached to the piperazine ring. It differs by having an additional 4-methoxyphenyl group and a methylphenyl substituent [].

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel compound with dual 5-hydroxytryptamine (5-HT)1A agonism and 5-HT3 antagonism effects. It demonstrated efficacy in an experimental model of diarrhea-predominant irritable bowel syndrome (IBS) by normalizing stress-induced defecation in rats [].

Relevance: TZB-30878 and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one both feature a piperazine ring as a core structural element within their respective molecular structures [].

(E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one

Relevance: This compound, similar to 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, contains a 4-methoxyphenyl group attached to the piperazine ring. The presence of an additional 4-methoxyphenyl group and a benzodioxol substituent distinguishes it from the target compound [].

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one

Compound Description: This compound (C28H29ClN2O3) demonstrated potent neuroprotective activity in vivo, significantly prolonging the survival time of mice subjected to acute cerebral ischemia [].

Nocardiopyrone C

Compound Description: This novel pyran-2-one derivative, (7R)-5-(methoxymethyl)-3-methyl-6-(pentan-2-yl)-2H-pyran-2-one, displayed antimicrobial activity against E. coli, S. aureus, and C. albicans with an MIC value of 50.0 μM [].

Relevance: Nocardiopyrone C and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one belong to the same chemical class of pyran-2-one derivatives [].

N-[4-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) Derivatives of 1,5-diarylpyrazole-3-carboxamides

Compound Description: This series of compounds was developed as potential radioligands for imaging brain CB1 receptors with positron emission tomography (PET) based on rimonabant [].

Relevance: Although not directly comparable to the structure of 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, this group of compounds highlights the use of substituted piperidine rings and related heterocycles, such as tetrahydropyran and cyclohexyl rings, in drug design [].

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (PB12)

Compound Description: PB12 emerged as a potent and selective dopamine D(3) receptor ligand. This compound served as a starting point for further structural modifications to enhance its D(3) receptor affinity and selectivity [].

Relevance: PB12 and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one share a common structural motif: a piperazine ring substituted with an aryl group. In PB12, the aryl group is 2,3-dichlorophenyl, whereas in the target compound, it is 4-methoxyphenyl. This difference highlights the impact of substituents on the piperazine ring on the pharmacological activity of these compounds [].

N-[4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (27)

Compound Description: Compound 27 showed high affinity for the dopamine D(3) receptor (K(i) = 0.13–4.97 nM), along with high selectivity over D(2), D(4), 5-HT(1A), and α(1) receptors. Its favorable lipophilicity and potential for (11)C labeling make it a promising candidate for positron emission tomography (PET) studies [].

Relevance: Both compound 27 and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one feature a piperazine ring substituted with an aryl group, highlighting this structural feature's significance in their respective biological activities. Compound 27 has a 2,3-dimethylphenyl group, whereas the target compound has a 4-methoxyphenyl substituent, showcasing the influence of substituent modifications on receptor binding and selectivity [].

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (41)

Compound Description: Compound 41 emerged as another noteworthy compound with high affinity for the dopamine D(3) receptor, exhibiting selectivity over other receptor subtypes. Its suitability for PET imaging is further strengthened by its favorable lipophilicity and labeling potential [].

Relevance: Both compound 41 and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one share the common structural feature of a piperazine ring, signifying its importance in their biological activity. Compound 41 is distinguished by a 2,3-dichlorophenyl group and a 7-methoxy-2-benzofurancarboxamide moiety, unlike the target compound's 4-methoxyphenyl substituent, demonstrating how structural variations influence receptor affinity and selectivity [].

2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

Compound Description: This compound is a potent BACE1 inhibitor investigated for the potential treatment of Alzheimer's Disease [].

Relevance: While structurally distinct from 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, it shares a 4-methoxyphenyl group, although their core structures and biological targets differ significantly [].

1-[2-Hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (8)

Compound Description: Compound 8 emerged as a potent and selective α1-adrenoceptor antagonist. It displayed significant antiarrhythmic activity in a rat model of adrenaline-induced arrhythmia [, ].

Relevance: Compound 8 and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one share a structural similarity in the form of a substituted piperazine ring. Compound 8 has a 2-hydroxyphenyl substituent on the piperazine ring and a pyrrolidin-2-one moiety, differentiating it from the target compound [, ].

5-Arylimidazolidine-2,4-dione Derivatives with a 4-(3-Chlorophenyl)piperazinylmethyl Moiety

Compound Description: These Mannich base derivatives were designed for dual 5-HT1A receptor and serotonin transporter (SERT) affinity. They exhibited potential antidepressant and anxiolytic-like activities in animal models [].

Relevance: Although structurally distinct from 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, these compounds highlight the significance of arylpiperazine moieties, particularly with substitutions like 3-chlorophenyl, in modulating serotonergic activity [].

methanone

Compound Description: This compound is a 2-methoxy-substituted derivative with a distinct chemical structure compared to its 4-methyl and 4-chloro-substituted analogs [].

Relevance: While structurally different from 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, this compound highlights the use of methoxyphenyl groups as substituents, though in different chemical contexts and with different biological targets [].

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used for treating blood cancers [].

Relevance: Both VNO and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one feature a piperazine ring, though their overall structures and therapeutic targets are vastly different [].

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

Compound Description: VHA is another oxidative impurity of Venetoclax formed through the Meisenheimer rearrangement of Venetoclax N-oxide [].

Relevance: Similar to 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, VHA contains a piperazine ring, but their core structures and therapeutic applications are distinct [].

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

Compound Description: This series of compounds was designed as potential succinate dehydrogenase inhibitors, inspired by the fungicide boscalid [].

Relevance: While structurally unrelated to 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, this compound series exemplifies the exploration of diverse chemical scaffolds for targeting specific enzymes in drug discovery [].

5-Butyl-4-methoxy-6-methyl-2H-pyran-2-one (1)

Relevance: This compound belongs to the α-pyrone family, which is structurally distinct from the pyran-4-one scaffold of 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one [].

3-Chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one Dihydrochloride (HBK-5)

Compound Description: HBK-5 is a xanthone derivative that displayed antidepressant-like activity in the forced swim test (FST) and tail suspension test (TST) in mice, as well as anxiolytic-like properties in the four-plate test [].

Relevance: While structurally distinct from 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, HBK-5 highlights the role of piperazine moieties, especially those substituted with methyl groups, in influencing serotonergic and noradrenergic systems, which are implicated in mood regulation [].

Piperazin-2-one Derivatives as Cytotoxic Agents

Compound Description: This study involved modifying the imidazole ring of the farnesyltransferase inhibitor L-778,123 and rearranging groups based on the tipifarnib structure to generate new piperazin-2-one derivatives. These derivatives were evaluated for their cytotoxic activities against cancer cell lines (HT-29 and A549) and a normal cell line (MRC-5) [].

Relevance: Although structurally different from 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, this study highlights the versatility of piperazine-containing compounds in medicinal chemistry and their potential as cytotoxic agents [].

Thien-3-yl-sulfonylamino(thio)carbonyl-triazolin(ti) and 4-HPPD Inhibitor-Based Herbicides

Compound Description: This study focuses on a specific class of herbicides containing a combination of active ingredients, including a thien-3-yl-sulfonylaminocarbonyltriazolinone and a substituted 4-HPPD inhibitor [].

Relevance: While not directly related to the structure or biological activity of 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, this research exemplifies the development of herbicides with distinct mechanisms of action, unrelated to the target compound's pharmacological profile [].

N-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}ethyl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine Trihydrochloride (PC-25)

Compound Description: This compound is a novel anti-Alzheimer's drug candidate designed based on the cholinergic hypothesis of Alzheimer's disease [].

Relevance: Both PC-25 and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one feature a piperazine ring in their structures. While the core structures and target therapeutic areas differ, this highlights the presence of piperazine in various medicinal chemistry contexts [].

7-Methoxy-N-(2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethyl)-1,2,3,4-tetrahydroacridin-9-amine Trihydrochloride (PC-37)

Compound Description: Similar to PC-25, PC-37 is another novel anti-Alzheimer's drug candidate developed based on the cholinergic hypothesis. It showed potent acetylcholinesterase (AChE) inhibition in an in vitro assay using nitrogen-doped graphene quantum dots (NGQDs) as a sensing platform [].

Relevance: PC-37, like 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, contains a piperazine ring, showcasing its presence in diverse medicinal chemistry applications despite differences in their core structures and intended therapeutic targets [].

N-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}ethyl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine Trihydrochloride (PC-48)

Compound Description: PC-48, along with PC-25 and PC-37, represents a series of newly designed anti-Alzheimer's drug candidates. These compounds act by inhibiting AChE, aiming to restore cholinergic function in Alzheimer's disease [].

Relevance: PC-48 and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one share a piperazine ring within their structures, suggesting its presence in various medicinal chemistry contexts, despite differences in their core structures and intended therapeutic targets [].

Artoheterophyllins E-J (1-6)

Compound Description: These six phenolic compounds were isolated from the ethanol extract of the wood of Artocarpus heterophyllus and their structures were elucidated using NMR spectroscopy [].

Relevance: Although structurally distinct from 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, their isolation from a natural source highlights the diversity of chemical structures found in nature, which can inspire the development of novel compounds with potential biological activities [].

4-Geranyl-2',3,4',5-tetrahydroxy-cis-stilbene (7)

Relevance: This compound is a stilbene derivative and its isolation from Artocarpus heterophyllus emphasizes the vast array of chemical structures found in the plant kingdom. It also underscores the potential of natural products as a source of inspiration for developing new drugs [].

5-Methoxymorican M (8)

Relevance: Belonging to the class of moracin derivatives, 5-Methoxymorican M's isolation from Artocarpus heterophyllus underscores the vast chemical diversity found in natural sources. This discovery highlights the potential of natural products as a source of novel chemical scaffolds for drug development [].

2,3-Dihydro-5,7-dihydroxy-2-(2-hydroxy-4-methoxyphenyl)-4H-benzopyran-4-one (9)

Relevance: Although its core structure differs from that of 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, compound 9 exhibits a 4-methoxyphenyl substituent, emphasizing the prevalence of this moiety in natural products. Furthermore, its identification emphasizes the importance of natural product research in discovering new compounds with potential therapeutic value [].

6-[(1S,2S)-1,2-Dihydroxy-3-methylbutyl]-2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one (10)

Relevance: Structurally distinct from 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, compound 10 exhibits a 4-methoxyphenyl substituent, indicating the presence of this moiety in various natural products. Its discovery underscores the significance of exploring natural sources for identifying novel bioactive molecules [].

1-[4-[4-(2-Methoxy-5-chlorophenyl)piperazin-1-yl]methyl]pyrrolidin-2-one (9)

Compound Description: This compound exhibited high affinity for the α1-adrenoceptor (pKi = 7.01) and was further investigated for its antiarrhythmic activity [].

Relevance: Compound 9 and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one share a key structural feature: a piperazine ring with an aryl substituent. Compound 9 has a 2-methoxy-5-chlorophenyl group, whereas the target compound has a 4-methoxyphenyl group. This subtle difference in substitution patterns on the aryl ring can lead to variations in receptor binding affinity and selectivity [].

(E)-1-(3-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-4-hydroxy-5-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one (TSWU-BR23)

Compound Description: TSWU-BR23, a synthetic bichalcone analog, induces apoptosis in human colon cancer HT-29 cells through mechanisms involving p53-mediated mitochondrial events and lipid raft localization of CD95/FADD [].

Relevance: TSWU-BR23 and 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one share a structural similarity: a piperazine ring with an aryl substituent. TSWU-BR23 has a 4-acetylphenyl group, while the target compound has a 4-methoxyphenyl group. This comparison highlights the influence of aryl substituents on the biological activity of piperazine-containing compounds [].

Dexmedetomidine

Compound Description: Dexmedetomidine, an α2-adrenoceptor agonist and anesthetic, exhibits complex vascular effects, inducing both relaxations and contractions in rat arteries depending on concentration and vessel type [].

Relevance: Although structurally distinct from 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, dexmedetomidine's pharmacological profile highlights the intricate interplay between different α2-adrenoceptor subtypes in regulating vascular tone [].

(R)-Methanandamide

Compound Description: This metabolically stable analog of the endocannabinoid anandamide produces vasorelaxation in rabbit aortic rings via an endothelium-dependent mechanism that is independent of CB1 and CB2 cannabinoid receptors [].

Relevance: While structurally different from 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, (R)-methanandamide's pharmacological profile suggests the existence of a novel non-CB1, non-CB2 anandamide receptor subtype in rabbit aortic endothelial cells. This finding highlights the complexity of endocannabinoid signaling in the vasculature [].

Cannabinoid CB2 Receptor Ligands

Compound Description: This study investigated the functional selectivity of diverse CB2 receptor ligands, including classic cannabinoids, aminoalkylindoles, and diarylpyrazoles, at canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways [].

Relevance: While not directly structurally related to 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, this research emphasizes the concept of functional selectivity, where different ligands acting at the same receptor can elicit distinct downstream signaling events. This understanding is crucial for developing more selective and targeted therapies [].

N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-4-oxo-3, 4-dihydrophthalazine-1-carboxamide

Compound Description: This compound was identified as a potential inhibitor of the HPV 16 E6 protein, interacting with a binding energy of -7.7 Kcal/mol. Its potential lies in interfering with E6's ability to inactivate the tumor suppressor protein p53 [].

Relevance: Although structurally unrelated to 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, this compound represents a promising lead for developing novel anti-cancer agents targeting HPV-associated cancers. Its identification highlights the power of virtual screening and molecular docking in drug discovery [].

6-[3-(3-Fluoro-4-methyl-phenyl)-1, 2, 4-oxadiazol-5-yl]-1, 4-dihydroquinoxaline-2, 3-dione

Compound Description: This compound emerged as another potential inhibitor of the HPV 16 E6 protein, exhibiting a binding energy of -7.0 Kcal/mol. It shows promise in disrupting the interaction between E6 and p53, potentially restoring p53 function and inhibiting tumor growth [].

Relevance: While structurally different from 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, this compound is a valuable lead for developing anti-cancer therapeutics targeting HPV-associated malignancies. Its identification emphasizes the effectiveness of structure-based drug design in identifying novel inhibitors [].

Sch.336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist at the human cannabinoid CB2 receptor (hCB2). It exhibits greater potency than the previously reported CB2-selective dihydropyrazole, SR144528, and has shown efficacy in preclinical models of inflammation [].

Relevance: Though structurally dissimilar to 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one, Sch.336's development underscores the exploration of cannabinoid receptors as therapeutic targets for inflammatory disorders. This area of research highlights the potential of developing selective CB2 modulators as novel anti-inflammatory agents [].

Properties

CAS Number

898456-80-9

Product Name

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one

Molecular Formula

C25H28N2O4

Molecular Weight

420.509

InChI

InChI=1S/C25H28N2O4/c1-19-5-3-4-6-20(19)17-31-25-18-30-23(15-24(25)28)16-26-11-13-27(14-12-26)21-7-9-22(29-2)10-8-21/h3-10,15,18H,11-14,16-17H2,1-2H3

InChI Key

ICFFVKNBKNNGMW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.